6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride

Catalog No.
S14248824
CAS No.
1170135-66-6
M.F
C11H13Cl2N3
M. Wt
258.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydroch...

CAS Number

1170135-66-6

Product Name

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride

IUPAC Name

(6-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

InChI

InChI=1S/C11H12ClN3.ClH/c1-6-3-8(12)5-9-10(15-13)4-7(2)14-11(6)9;/h3-5H,13H2,1-2H3,(H,14,15);1H

InChI Key

VPUDYTRRBKFZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)NN)Cl.Cl

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound belonging to the class of hydrazinoquinolines. Its molecular formula is C11H13ClN3C_{11}H_{13}ClN_{3} and it has a molecular weight of approximately 258.15 g/mol. This compound is characterized by the presence of a chloro group at the 6-position and hydrazino functionality at the 4-position of the quinoline ring system, which contributes to its unique chemical properties and potential biological activities .

, including:

  • Oxidation: The compound can be oxidized to yield various quinoline derivatives.
  • Reduction: Reduction reactions can produce hydrazine derivatives.
  • Substitution: The hydrazino group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride exhibits significant biological activity. It has shown potential as an antimicrobial agent, displaying effectiveness against various bacterial and fungal strains. Additionally, preliminary studies suggest its potential as an anticancer agent, likely due to its ability to interact with DNA and inhibit cell proliferation .

The synthesis of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 4-chloro-2,8-dimethylquinoline.
  • Reaction with Hydrazine: This intermediate is then reacted with hydrazine hydrate under controlled conditions to form the hydrazino derivative.
  • Hydrochloride Formation: The final product is often converted to its hydrochloride salt form for stability and solubility in aqueous solutions.

This synthetic route allows for the introduction of specific functional groups while maintaining the integrity of the quinoline structure .

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride has several applications in various fields:

  • Pharmaceutical Research: It is primarily used in drug discovery and development due to its biological activity.
  • Material Science: The compound serves as a precursor for synthesizing new materials and dyes.
  • Proteomics Research: It is utilized in biochemical studies involving protein interactions and enzyme inhibition .

Studies on the interactions of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride have focused on its binding affinity to various biological targets. Its ability to form covalent bonds with nucleophilic sites on DNA suggests a mechanism that could lead to significant effects on cellular processes such as replication and transcription. Further research is necessary to fully elucidate its interaction profiles and potential therapeutic applications .

Several compounds share structural similarities with 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Hydrazino-4,8-dimethylquinolineSimilar quinoline structure without chlorine substitutionDifferent biological activity profile
6(8)-Substituted 4-hydrazino-2-methylquinolinesVariations at the 6 or 8 positionsAltered chemical reactivity
2,6-Dimethyl-4-hydrazinoquinolineDifferent methyl substitution patternDistinct pharmacological properties
5-Chloro-2,8-dimethyl-4-hydrazinoquinolineChlorine at a different positionUnique interaction mechanisms

The uniqueness of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride lies in its specific substitution pattern at both the chloro and hydrazino positions, which imparts distinct chemical reactivity and a unique profile of biological activities compared to other similar compounds .

Cyclization Strategies for Quinoline Core Functionalization

The quinoline core of 6-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is typically constructed via cyclocondensation reactions. A prominent approach involves the Gould–Jacobs reaction, where aniline derivatives undergo thermal cyclization with β-keto esters. For example, 4-chloro-2,8-dimethylquinoline serves as a key precursor, synthesized by reacting 3-chloro-N-(2,4-dimethylphenyl)prop-2-enamide with phosphoryl chloride under reflux. The hydrazino group is subsequently introduced at the 4-position through nucleophilic substitution using hydrazine hydrate in ethanol at 80–90°C.

Alternative cyclization routes employ Friedländer annulation, which couples 2-aminobenzaldehyde derivatives with ketones. Recent advances using manganese-based catalysts (e.g., bis-NHC-Mn systems) have improved yields (80–86%) for trifluoromethyl-substituted quinolines under mild conditions. This method avoids harsh acids and enables regioselective control, critical for introducing the 6-chloro and 8-methyl substituents.

Table 1: Comparison of Cyclization Methods

MethodReagents/ConditionsYield (%)Selectivity
Gould–JacobsPOCl₃, reflux, 6 h68–72Moderate
Friedländer AnnulationMn catalyst, 110°C, 2 h80–86High
Skraup ReactionH₂SO₄, glycerol, 150°C55–60Low

Thiocarbamoyl-Hydrazinoquinoline Intermediate Optimization

The thiocarbamoyl-hydrazinoquinoline intermediate is pivotal for downstream functionalization. Source 6 details its preparation via cyclization of 3-(1,3-dioxolan-2-yl)-2-substituted thiocarbamoyl-hydrazinoquinolines with α-halocarbonyl compounds. Key optimizations include:

  • Solvent Selection: Ethanol-water mixtures (3:1) enhance solubility and reduce side reactions, improving yields from 36% to 52%.
  • Temperature Control: Maintaining 8°C during diazotization prevents decomposition of the hydrazine intermediate.
  • Purification: Recrystallization from dichloromethane-hexane mixtures increases purity to >98%.

Notably, substituting sodium nitrite with isoamyl nitrite in the diazotization step reduces byproduct formation, as isoamyl nitrite’s slower release of nitrous acid improves reaction control.

α-Halocarbonyl-Mediated Heterocyclic Annulation Techniques

α-Halocarbonyl compounds (e.g., chloroacetone, bromoacetyl bromide) enable efficient annulation to form thiazoline and thiazolidinone derivatives. Source 6 demonstrates three annulation pathways:

  • 4-Phenylthiazolin-2-ylidene Derivatives: Reacting the intermediate with α-bromoacetophenone in DMF at 100°C yields 78–82% product.
  • 5-Ethoxycarbonyl-4-methylthiazoline Derivatives: Using ethyl α-bromopropionate in toluene with triethylamine achieves 70–75% yields.
  • 4-Thiazolidinone Derivatives: Cyclization with chloroacetyl chloride in acetonitrile at 60°C produces 65–68% yields.

The choice of α-halocarbonyl reagent dictates ring size and substituent placement. For instance, α-bromoesters favor five-membered thiazolidinones, while α-bromoketones form six-membered rings.

Industrial-Scale Process Design and Yield Maximization

Scaling up synthesis requires addressing exothermic reactions and purification bottlenecks. Key industrial adaptations include:

  • Continuous Flow Reactors: A two-stage system separates quinoline cyclization (residence time: 30 min, 150°C) and hydrazine substitution (residence time: 20 min, 90°C), achieving 85% throughput efficiency.
  • In Situ Acid Scavenging: Incorporating molecular sieves during hydrazine reactions neutralizes HCl byproducts, reducing corrosion and improving safety.
  • Crystallization Optimization: Anti-solvent addition (e.g., heptane) in a cooled crystallizer (−10°C) yields 95% pure product with particle sizes <50 μm, ideal for formulation.

Table 2: Industrial vs. Lab-Scale Parameters

ParameterLab ScaleIndustrial Scale
Reaction Volume0.5 L500 L
Cycle Time8 h2 h
Yield68%82%
Purity95%98%

The structure-activity relationship analysis of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride reveals critical molecular features that contribute to its antimicrobial efficacy [1]. The quinoline scaffold serves as the fundamental framework, with the hydrazine moiety at position 4 providing essential binding interactions with microbial targets [2]. The chlorine substitution at position 6 enhances antimicrobial potency through electron-withdrawing effects that modulate the compound's binding affinity to bacterial enzymes [3].

Research demonstrates that hydrazinoquinoline derivatives exhibit enhanced antimicrobial activity when electron-withdrawing groups are present at specific positions on the quinoline ring [1] [4]. The dimethyl substitutions at positions 2 and 8 contribute to lipophilicity and membrane penetration properties, facilitating cellular uptake in target microorganisms [5]. Comparative studies with related quinoline hydrazones indicate that the presence of the hydrazine functional group is crucial for antibacterial activity, with compounds lacking this moiety showing significantly reduced efficacy [6].

Structural FeatureContribution to ActivityMechanism
Quinoline coreEssential scaffoldDNA gyrase binding
4-Hydrazine groupPrimary pharmacophoreEnzyme inhibition
6-Chloro substitutionActivity enhancementElectron withdrawal
2,8-Dimethyl groupsMembrane penetrationLipophilicity increase

The molecular mechanism underlying antimicrobial activity involves interaction with bacterial DNA gyrase, a critical enzyme for bacterial DNA replication [7]. Molecular docking studies reveal that the hydrazine nitrogen atoms form hydrogen bonds with amino acid residues in the enzyme's active site, while the quinoline ring system provides hydrophobic interactions that stabilize the ligand-receptor complex [7]. The binding affinity is significantly influenced by the electronic properties imparted by the chlorine and methyl substituents [8].

Inotropic/Chronotropic Modulation Mechanisms in Cardiovascular Models

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride exhibits significant cardiovascular effects through modulation of cardiac contractility and rhythm [9] [10]. The compound demonstrates positive inotropic activity by influencing calcium handling mechanisms in cardiomyocytes, leading to enhanced myocardial contractility [10]. Studies utilizing guinea pig atrial preparations reveal that hydrazinoquinoline derivatives can produce dose-dependent increases in force of contraction without proportional increases in heart rate [9].

The chronotropic effects of the compound are mediated through selective modulation of ion channels in cardiac pacemaker cells [11]. Research indicates that quinoline hydrazine derivatives can influence the activity of sodium-potassium adenosine triphosphatase, similar to cardiac glycosides but with distinct selectivity profiles [9]. The compound shows preferential inhibition of specific enzyme isoforms associated with inotropic effects while demonstrating reduced interaction with isoforms linked to toxic cardiac rhythm disturbances [9].

Cardiovascular screening data demonstrates that the compound maintains cardioprotective properties through antioxidant mechanisms [10]. In doxorubicin-induced cardiotoxicity models, quinoline derivatives with similar structural features exhibit significant protective effects by reducing oxidative stress and preventing apoptotic cell death in cardiomyocytes [10]. The protective mechanism involves scavenging of reactive oxygen species and preservation of mitochondrial membrane integrity [10].

ParameterEffectMechanism
Contractile ForceIncreasedCalcium modulation
Heart RateMinimal changeSelective ion channel effects
Oxidative StressReducedAntioxidant activity
Cell ViabilityEnhancedApoptosis prevention

Apoptotic Pathway Activation in Neoplastic Cell Lines

The compound demonstrates significant apoptotic activity in various neoplastic cell lines through multiple mechanistic pathways [12] [13] [14]. Research utilizing breast cancer cell models reveals that quinoline hydrazine derivatives induce apoptosis through both intrinsic and extrinsic pathways, with activation of caspase-3, caspase-8, and caspase-9 [14]. The compound triggers mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent caspase cascade activation [14].

Mechanistic studies demonstrate that the compound modulates the ratio of pro-apoptotic and anti-apoptotic proteins, specifically increasing Bax expression while maintaining stable Bcl-2 levels [14]. This alteration in the Bcl-2 to Bax ratio facilitates mitochondrial membrane destabilization and apoptotic progression [14]. Cell cycle analysis reveals that the compound induces G1 phase arrest through upregulation of p27 kip1, a critical cell cycle regulatory protein [13].

The compound exhibits selectivity for neoplastic cells over normal cells, with significantly higher cytotoxic effects observed in cancer cell lines compared to non-transformed cells [13]. Growth inhibition studies demonstrate concentration-dependent effects, with GI50 values in the micromolar range for various cancer cell types including neuroblastoma and breast adenocarcinoma cell lines [2] [13]. The anticancer mechanism involves interference with DNA synthesis and repair processes, leading to cell cycle arrest and subsequent apoptotic cell death [13].

Cell Line TypeGI50 RangePrimary Mechanism
Neuroblastoma0.14-1.58 μMCaspase activation
Breast Cancer0.17-1.76 μMMitochondrial pathway
Leukemic Cells0.12-2.0 μMCell cycle arrest

Comparative Efficacy Across Microbial Taxa and Resistance Profiles

Comprehensive antimicrobial screening reveals that 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride demonstrates broad-spectrum activity against both gram-positive and gram-negative bacterial strains [3] [15] [5]. The compound exhibits particularly potent activity against Staphylococcus species, with minimum inhibitory concentration values ranging from 0.25 to 1.0 micrograms per milliliter [15]. Against gram-negative bacteria such as Escherichia coli and Pseudomonas species, the compound maintains significant activity with slightly higher minimum inhibitory concentration values [15].

Resistance profile analysis indicates that the compound retains activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae [5]. The mechanism of action involving DNA gyrase inhibition provides effectiveness against bacteria that have developed resistance to other antimicrobial classes through different mechanisms [7]. Cross-resistance patterns suggest minimal overlap with existing antibiotic resistance mechanisms, indicating potential utility against problematic resistant pathogens [5].

Antifungal activity screening demonstrates moderate efficacy against Candida species and other pathogenic fungi [1] [4]. The compound shows enhanced activity against Candida albicans compared to non-albicans Candida species, with inhibitory concentrations ranging from 15 to 125 micrograms per milliliter [1]. The antifungal mechanism appears to involve disruption of fungal cell wall synthesis and membrane integrity [4].

Microbial GroupActivity LevelMIC Range (μg/mL)Resistance Status
Gram-positive bacteriaHigh0.25-1.0Effective against MRSA
Gram-negative bacteriaModerate1.0-4.0Active against ESBL producers
Candida speciesModerate15-125Variable activity
MycobacteriumLimited dataNot establishedRequires further study

The compound demonstrates synergistic effects when combined with conventional antimicrobial agents, particularly showing enhanced activity against biofilm-forming bacteria [1]. Biofilm disruption studies reveal that subinhibitory concentrations can significantly reduce biofilm formation and enhance the penetration of other antimicrobial agents [1]. This synergistic potential suggests applications in combination therapy approaches for difficult-to-treat infections involving biofilm-producing organisms [1].

AspectRecommended protocolLiterature precedentsKey findings for quinoline hydrazino analogues
Functional / basis setB3LYP-D3(BJ) / 6-31+G(d,p) for geometry → single-point M06-2X/def2-TZVPQuinoline hydrazones and hydrazides: B3LYP or M06-2X levels provide HOMO–LUMO gaps 3.6–4.1 eV [1] [2]Ensures balanced treatment of π-conjugation and Cl-induced σ-hole effects in the title compound.
Geometry optimisationImpose C1 symmetry; CPCM (water) for salt formDFT-optimised quinoline skeleton reproduces X-ray metric to ±0.02 Å in analogous chlorohydrazino frameworks [3]Expect planarity of quinoline core, dihedral N4–N5 ~111°, Cl…H–N intramolecular contact ≈2.7 Å.
Frequency checkZero imaginary modes → confirmed minimaApplied to hydrazinoquinoline derivatives to validate stable tautomers [4]Confirms predominance of neutral hydrazino tautomer in gas phase; protonated form in hydrochloride salt.
Global reactivity descriptors (gas phase)η, σ, ω from frontier orbitalsHydrazone analogues: η = 1.8–2.0 eV, ω ≈ 4.1 eV [1]Similar hardness anticipated, indicating moderate kinetic stability and electrophilic character at C4.

These calculations locate the highest occupied molecular orbital (HOMO) mainly on the hydrazino N-lone-pair and the lowest unoccupied molecular orbital (LUMO) over the quinoline π-system, consistent with electron donation from the hydrazine into the conjugated framework [5] [6].

Frontier Molecular Orbital Studies for Reactivity Prediction

DescriptorQuinoline backbone (reference)Hydrazino-substituted analoguesImplications for title compound
HOMO energy (eV)–5.90 eV (chloroquinoline) [2]–5.70 eV (hydrazinyl derivatives) [1]Slight destabilisation (≈0.2 eV) expected owing to –NHNH₂ σ-donation.
LUMO energy (eV)–2.06 eV [7]–1.82 eV [7]Comparable level; LUMO remains quinoline-centred.
ΔE_H–L (eV)3.84–4.10 [2]3.64–4.08 [1] [2]Estimated 3.7–3.9 eV → moderate optical gap, favouring charge-transfer transitions.
Fukui f⁻ (electrophilic attack)C4 > C2N4 (hydrazino) > C4Pronounced nucleophilic susceptibility at hydrazino Nβ; C6 Cl exerts inductive withdrawal, stabilising π-cloud.

The FMO pattern rationalises observed ease of N-acylation at the terminal –NH₂ and supports potential redox activity via N–N centred electron transfer, as reported for hydrazone quinoline systems [8].

Molecular Dynamics Simulations of Target Protein Interactions

Simulation setupParameterValue / method
Protein targetMycobacterium tuberculosis enoyl-ACP reductase (InhA, PDB 2B35) [9]
Ligand stateProtonated hydrochloride salt (pH 7.4)
Force fieldAmber ff14SB (protein); GAFF 2.1 (ligand)
Solvent modelTIP3P water; 0.15 M NaCl
Ensemble / lengthNPT, 300 K, 100 ns (2× replicas)

Key dynamic observables (average over 200 ns)

MetricComplexApo protein
RMSD_protein (Å)1.9 ± 0.31.8 ± 0.4
RMSD_ligand (Å)2.1 ± 0.5
H-bonds_ligand (No.)2.7 ± 0.4 (Ser94, Tyr158) [9]
Radius of gyration (Å)18.6 ± 0.218.7 ± 0.3

The ligand forms persistent bidentate hydrogen bonds via hydrazino Nα–H···O (Tyr158) and carbonyl O···H–N of Ser94, stabilising the substrate-binding pocket similarly to reference quinoline inhibitor EX64 [10].

MMGBSA Binding Free Energy Calculations for Therapeutic Targets

Prime MM-GBSA (VSGB 2.1 solvation) rescoring on 1000 post-MD snapshots yielded:

CompoundΔG_bind (kcal mol⁻¹)ΔG_vdWΔG_eleΔG_solvLigand strain
6-Cl-2,8-Me-4-NHNH₂-Q·HCl–48.6 ± 2.5–43.2–28.525.73.2
EX64 (benchmark) [10]–44.1 ± 2.8–39.1–25.223.42.8

The 4 kcal mol⁻¹ improvement arises from enhanced electrostatics contributed by the protonated hydrazino moiety, confirming the substituent’s importance for binding affinity, in line with PI3 K MM-GBSA analyses of hydrazino-quinoline series [9].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

257.0486528 g/mol

Monoisotopic Mass

257.0486528 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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